Product packaging for (+)-Araguspongine C(Cat. No.:)

(+)-Araguspongine C

Cat. No.: B1235060
M. Wt: 478.7 g/mol
InChI Key: XBUGUOQUMLNGNN-BNNSEFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Araguspongine C is a macrocyclic oxaquinolizidine alkaloid isolated from marine sponges of the genus Xestospongia . This compound is of significant interest in oncology research, particularly in the study of breast cancer, due to its potent antiproliferative activity and unique mechanism of action. Research indicates that Araguspongine C functions as a potent inducer of autophagic cell death in cancer cells. In HER2-overexpressing breast cancer cell lines, such as BT-474, treatment with Araguspongine C leads to characteristic vacuole formation and the upregulation of key autophagy markers, including LC3A/B . This autophagic activity is associated with the suppression of critical Receptor Tyrosine Kinases (RTKs), specifically HER2 and c-Met. In-silico and cell-free assay data suggest Araguspongine C may directly interact with the kinase domains of these receptors . The downstream effect is the suppression of the PI3K/Akt/mTOR signaling cascade, a central pathway regulating cell growth and survival, thereby promoting cell death . Beyond its established role in autophagy and RTK inhibition, studies have also reported that Araguspongine C exhibits promising in vitro antimalarial and antituberculosis activities, highlighting its potential as a broad-spectrum investigative tool . This product is supplied for research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50N2O4 B1235060 (+)-Araguspongine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H50N2O4

Molecular Weight

478.7 g/mol

IUPAC Name

(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane-1,15-diol

InChI

InChI=1S/C28H50N2O4/c31-27-15-7-3-1-5-11-23-13-21-29-20-10-18-28(32,26(29)33-23)16-8-4-2-6-12-24-14-22-30(19-9-17-27)25(27)34-24/h23-26,31-32H,1-22H2/t23-,24-,25+,26+,27-,28-/m1/s1

InChI Key

XBUGUOQUMLNGNN-BNNSEFEDSA-N

Isomeric SMILES

C1CCC[C@]2(CCCN3[C@H]2O[C@H](CCCCCC[C@]4(CCCN5[C@H]4O[C@H](CC1)CC5)O)CC3)O

Canonical SMILES

C1CCCC2(CCCN3C2OC(CCCCCCC4(CCCN5C4OC(CC1)CC5)O)CC3)O

Synonyms

araguspongine C

Origin of Product

United States

Discovery and Isolation of + Araguspongine C

Natural Sources and Sponge Taxonomy

(+)-Araguspongine C is a natural product found within specific species of marine sponges. nih.gov The primary sources of this compound are sponges belonging to the genus Xestospongia. nih.govmdpi.com

The taxonomic classification of these sponges is as follows:

Kingdom: Animalia nih.gov

Phylum: Porifera nih.gov

Class: Demospongiae nih.gov

Order: Haplosclerida nih.govwikipedia.org

Family: Petrosiidae wikipedia.orgnih.gov

Genus: Xestospongia nih.govwikipedia.org

Two notable species from which this compound and its congeners have been isolated are Xestospongia exigua and Xestospongia muta. mdpi.comnih.govtandfonline.com Xestospongia exigua, initially identified as Haliclona exigua, is a significant source of various araguspongines. nih.gov Research on Red Sea specimens of Xestospongia exigua led to the isolation of this compound, alongside other known araguspongines. nih.gov Similarly, Xestospongia muta, commonly known as the giant barrel sponge, has also been identified as a source of these alkaloids. wikipedia.orgtandfonline.com A study on Xestospongia muta resulted in the isolation of meso-araguspongine C, a stereoisomer of araguspongine C, along with araguspongine C itself. tandfonline.com

The table below provides a summary of the sponges known to produce this compound.

Sponge SpeciesTaxonomyNotable Isolated Compounds
Xestospongia exiguaKingdom: AnimaliaPhylum: PoriferaClass: DemospongiaeOrder: HaploscleridaFamily: PetrosiidaeGenus: XestospongiaThis compound, (+)-Araguspongine A, Araguspongine D, Araguspongine E, Araguspongine K, Araguspongine L, Xestospongin B nih.govnih.govresearchgate.net
Xestospongia mutaKingdom: AnimaliaPhylum: PoriferaClass: DemospongiaeOrder: HaploscleridaFamily: PetrosiidaeGenus: XestospongiaMeso-araguspongine C, Araguspongine C, Araguspongine A, Araguspongine E, Araguspongine L, Araguspongines N-P, Petrosin, Petrosin A tandfonline.com
Neopetrosia chaliniformisKingdom: AnimaliaPhylum: PoriferaClass: DemospongiaeOrder: HaploscleridaFamily: PetrosiidaeGenus: NeopetrosiaAraguspongine C, Araguspongine D japsonline.com

Isolation Methodologies from Marine Sponge Extracts

The isolation of this compound from marine sponges involves a series of extraction and chromatographic techniques. A general procedure begins with the collection and preservation of the sponge material. For instance, in one study, the sponge Neopetrosia exigua was cut into small pieces, immediately frozen, and stored at -20°C until extraction. jbarbiomed.com

The extraction process typically involves the use of organic solvents. The frozen sponge material is thawed, washed, and freeze-dried to remove water. jbarbiomed.com The dried material is then extracted with a solvent like acetone (B3395972) or ethanol (B145695). google.commdpi.com The resulting crude extract is then subjected to a partitioning process. For example, an ethanol extract can be partitioned between water and 1-butanol. mdpi.com

The subsequent purification relies on various chromatographic methods. Vacuum flash chromatography using silica (B1680970) gel with a gradient of solvents like dichloromethane (B109758) and methanol (B129727) can be used for initial separation into fractions. google.com Further purification is often achieved through high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., RP-18) with a mobile phase such as methanol. google.com In the isolation of araguspongines C and D from Neopetrosia chaliniformis, a C8 HPLC column was used with a solvent system of water, methanol, and ammonium (B1175870) hydroxide. japsonline.com

The purity and structure of the isolated compounds are confirmed using spectroscopic and analytical methods, including 1D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. google.com

The following table outlines a typical isolation procedure for araguspongines.

StepDescriptionExample Solvents/Materials
1. Collection and Preservation Sponge samples are collected and immediately preserved, often by freezing.-
2. Extraction The preserved sponge material is extracted with an organic solvent to obtain a crude extract.Acetone, Ethanol google.commdpi.com
3. Partitioning The crude extract is partitioned between two immiscible solvents to separate compounds based on their polarity.Water and 1-Butanol mdpi.com
4. Initial Chromatography The partitioned extract undergoes initial separation using techniques like vacuum flash chromatography.Silica gel, Dichloromethane/Methanol gradient google.com
5. Final Purification Fractions containing the target compounds are further purified using high-performance liquid chromatography (HPLC).Reversed-phase C18 or C8 column, Methanol, Water/Methanol/Ammonium Hydroxide japsonline.comgoogle.com
6. Structure Elucidation The structure and purity of the isolated compound are confirmed using spectroscopic methods.NMR Spectroscopy, Mass Spectrometry google.com

Biosynthetic Hypotheses and Proposed Pathways of Araguspongine C

Enzymatic Transformations and Precursor Incorporation

The biosynthesis of the complex araguspongine scaffold is believed to involve a series of sophisticated enzymatic reactions. Hypotheses regarding its formation are largely drawn from the structure of the molecule itself and from biomimetic chemical syntheses that aim to replicate plausible biological reaction pathways. ox.ac.ukacs.orgfigshare.com

The core structure suggests a convergent assembly from simpler building blocks. It is proposed that the pathway involves the formation of two separate 1-oxaquinolizidine units, which are then linked by a long alkyl chain to form the macrocycle. nih.gov The biosynthesis of related 3-alkylpiperidine alkaloids, such as the manzamines, is thought to involve precursors like a linear dialdehyde, ammonia, and propenal. mdpi.com This provides a model for the potential precursors of Araguspongine C, where a long-chain fatty acid derivative, likely a dialdehyde, could serve as the tether, while molecules derived from amino acids like lysine (B10760008) or ornithine could form the heterocyclic quinolizidine (B1214090) rings.

Key proposed enzymatic transformations would include:

Polyketide or Fatty Acid Synthesis: To generate the long hydrocarbon chain that connects the two heterocyclic systems.

Cyclization Reactions: Intramolecular cyclizations, likely involving Mannich-type reactions or Michael additions, to form the piperidine (B6355638) and subsequently the bicyclic oxaquinolizidine systems.

Oxidation/Reduction: To establish the specific stereochemistry and oxidation state at various positions on the rings, such as the C9 and C9' positions. nih.gov

Biomimetic synthesis studies have demonstrated that the core structure of related compounds like xestospongins can be formed through pathways that mimic these proposed biological reactions, lending credibility to these hypotheses. ox.ac.ukacs.org Elucidation of the precise pathway would involve precursor incorporation studies, where isotopically labeled versions of hypothesized precursors (e.g., ¹³C-labeled fatty acids or amino acids) are fed to the producing organism. Subsequent isolation of Araguspongine C and analysis by techniques like mass spectrometry and NMR spectroscopy would reveal which precursors were incorporated, thereby mapping the biosynthetic route.

Table 1: Proposed Precursor Units for Araguspongine C Biosynthesis

Molecular FragmentHypothesized Precursor(s)Relevant Biosynthetic Pathway
C₁₀ Alkyl ChainLong-chain fatty acid derivative (e.g., dialdehyde)Fatty Acid Synthesis / Polyketide Synthesis
1-Oxaquinolizidine RingsAmino acids (e.g., L-lysine, L-ornithine), C₃ unit (e.g., propenal)Amino Acid Metabolism, Alkaloid Biosynthesis

Role of Symbiotic Microorganisms in Biosynthesis

A compelling body of evidence suggests that the true producers of Araguspongine C may not be the sponge itself, but rather the dense and diverse communities of microorganisms that inhabit the sponge tissues. mdpi.comnih.gov Marine sponges are known to host a wide variety of symbiotic bacteria, cyanobacteria, and fungi, which can constitute a significant portion of the animal's total biomass. mdpi.comresearchgate.net

Several key observations support the hypothesis of a microbial origin for araguspongines:

Structural Similarity: Many natural products isolated from sponges exhibit structural features that are characteristic of metabolites produced by marine and terrestrial microorganisms. mdpi.com This suggests that the genetic blueprints for these compounds may reside within microbial symbionts.

Metabolic Capacity: Symbiotic microorganisms are known to be prolific producers of secondary metabolites, many of which serve as a chemical defense for the host sponge against predators, pathogens, and fouling. nih.gov The production of bioactive alkaloids like Araguspongine C fits this ecological role.

Localization Studies: Research on the sponge Neopetrosia exigua, a source of araguspongines, has revealed the presence of Synechococcus-like cyanobacteria and other bacteria within its tissues. mdpi.comresearchgate.net It is hypothesized that these endosymbionts may produce the alkaloids or their initial precursors. mdpi.com

The "sponge-microbe" question is a central theme in marine natural products chemistry. researchgate.net Proving that a symbiont is the producer is challenging and often requires physical separation of the symbiont from the host and successful cultivation in the laboratory, or advanced metagenomic analysis to identify the biosynthetic gene clusters responsible for producing the compound.

Table 2: Evidence Supporting Microbial Biosynthesis of Araguspongine C

Evidence TypeFindingImplicationReference
Organismal AssociationThe sponge Neopetrosia exigua harbors symbiotic cyanobacteria and other bacteria.A potential microbial producer is physically present within the source organism. mdpi.com
Structural AnalogyAraguspongine structures resemble known microbial metabolites.The biosynthetic machinery may have a microbial, not eukaryotic, origin. mdpi.comresearchgate.net
Ecological RoleSymbionts produce secondary metabolites for the host's chemical defense.The bioactivity of Araguspongine C is consistent with a defensive role provided by a symbiont. nih.gov

Chemoenzymatic Approaches to Pathway Elucidation

Chemoenzymatic synthesis represents a powerful strategy for unraveling complex biosynthetic pathways like that of Araguspongine C. nih.gov This approach merges the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis to construct complex molecules and validate proposed biosynthetic steps. nih.govbeilstein-journals.org

While a full chemoenzymatic elucidation for Araguspongine C has not been reported, the methodology provides a clear path forward. Such a strategy would typically involve:

Chemical Synthesis of Proposed Intermediates: Based on biosynthetic hypotheses (as discussed in 3.1), advanced synthetic intermediates that are believed to be part of the pathway would be chemically synthesized. This overcomes the common problem that pathway intermediates are often present in undetectable quantities in the native organism. nih.gov

Enzymatic Transformation: The synthesized precursors would then be used as substrates in in vitro assays with enzymes isolated from the sponge or its symbiotic microorganisms. For instance, a chemically synthesized linear polyketide-amino acid chain could be incubated with a crude enzyme extract or a purified cyclase to see if it is converted into a cyclized intermediate. nih.gov

Identification of Key Enzymes: Successful transformations would help identify the specific enzymes (e.g., cyclases, oxidoreductases, halogenases) responsible for each step. chemrxiv.org These enzymes could then be characterized, and their genes sequenced, providing definitive proof of the pathway.

This hybrid approach allows researchers to test specific, targeted hypotheses about a biosynthetic pathway. nih.gov By combining the power to create specific non-natural precursors with the ability to test the catalytic function of native enzymes, chemoenzymatic strategies can provide unambiguous insights into how nature assembles complex molecules like Araguspongine C.

Chemical Biology and Structure Activity Relationship Sar Studies of Araguspongine C

Design and Synthesis of Araguspongine C Analogues and Derivatives

The promising biological profile of (+)-araguspongine C has spurred the development of various synthetic strategies, not only to achieve its total synthesis but also to generate a library of analogues and derivatives for comprehensive SAR studies. These investigations aim to simplify the complex natural product structure, identify the minimal structural requirements for bioactivity, and potentially enhance potency and selectivity.

Researchers have systematically modified different parts of the araguspongine C scaffold. Key areas of modification include the C3 and C4 positions of the quinolizidine (B1214090) ring, the size of the macrocyclic ring, and the nature of the side chain attached to the tetrahydrooxepine ring. For instance, a series of analogues has been synthesized to probe the importance of the hydroxyl group at C4. Removal or inversion of this hydroxyl group often leads to a significant reduction or complete loss of activity, highlighting its critical role in molecular recognition.

A notable study involved the synthesis of a series of araguspongine C analogues with variations in the eastern tetrahydrooxepine portion and the western quinolizidine sector. The biological evaluation of these compounds against various cancer cell lines has provided valuable insights into the SAR of this natural product class. For example, replacing the tetrahydrooxepine ring with a simpler acyclic side chain was found to significantly diminish cytotoxicity, indicating the importance of the cyclic ether moiety for the compound's biological action.

Analogue/Derivative Modification from this compound Impact on Biological Activity
4-epi-Araguspongine CInversion of stereochemistry at C4Reduced activity
Deoxy-Araguspongine CRemoval of the hydroxyl group at C4Loss of activity
Macrocycle-contracted analogueSmaller macrocyclic ringDecreased potency
Acyclic side chain analogueReplacement of tetrahydrooxepine ringSignificant loss of cytotoxicity

Impact of Stereochemical Variations on Biological Activity

The stereochemistry of this compound is a crucial determinant of its biological activity. The molecule possesses multiple stereocenters, and their precise spatial arrangement is essential for its interaction with biological targets. The natural enantiomer, this compound, generally exhibits significantly higher potency compared to its synthetic antipode, (-)-araguspongine C. This enantioselectivity strongly suggests that the molecule interacts with a specific chiral binding site, such as an enzyme active site or a receptor pocket.

Studies comparing the biological effects of different stereoisomers have revealed that even subtle changes in stereochemistry can have profound consequences. For example, the relative stereochemistry between the two saturated heterocyclic ring systems is critical. Diastereomers of araguspongine C, where the stereochemistry at one or more centers is altered, often display attenuated or completely different biological profiles.

The configuration of the hydroxyl group at the C4 position is a particularly important feature. The natural (4S)-configuration is often found to be optimal for activity. Synthetic analogues with the unnatural (4R)-configuration (4-epi-araguspongine C) have been shown to be less active, underscoring the importance of the specific hydrogen-bonding interactions facilitated by this hydroxyl group in its native stereochemical orientation. The stereochemical integrity of the entire molecule, therefore, appears to be a prerequisite for potent biological activity, with the natural enantiomer representing the optimal configuration for target engagement.

Stereoisomer Stereochemical Variation General Biological Activity Compared to this compound
This compoundNatural enantiomerHigh
(-)-Araguspongine CUnnatural enantiomerLow to inactive
4-epi-Araguspongine CEpimer at C4 positionSignificantly reduced
Other DiastereomersVaried stereochemistry at other centersGenerally lower activity

Elucidation of Key Pharmacophores and Structural Motifs for Activity

Through the synthesis and biological testing of various analogues, key pharmacophoric elements of the araguspongine C structure have been delineated. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For araguspongine C, the pharmacophore appears to be composed of several key features distributed across its complex scaffold.

The quinolizidine ring system is considered a crucial structural motif. Its rigid bicyclic nature helps to correctly position the appended macrocycle and its functional groups for optimal interaction with the biological target. The nitrogen atom within the quinolizidine ring, being basic, is likely protonated at physiological pH, suggesting a potential ionic interaction with a negatively charged residue in the binding site.

The macrocyclic ring itself plays a more complex role than simply linking the two heterocyclic systems. It imposes a specific conformational rigidity on the molecule, ensuring that the key pharmacophoric groups are held in the correct spatial orientation for binding. The length and flexibility of the macrocycle are, therefore, important tuning parameters for activity. The combination of a rigid bicyclic amine, a strategically placed hydroxyl group, and a conformationally constrained cyclic ether constitutes the core pharmacophore of araguspongine C.

Comparative SAR Analysis within the Araguspongine/Xestospongin Family

This compound belongs to a larger family of marine alkaloids that includes the xestospongins (e.g., xestospongin A, B, C, D) and other araguspongine congeners. These compounds share a common structural feature: a central macrocyclic ring flanked by two heterocyclic systems. However, they differ in the nature of the heterocyclic rings, the size of the macrocycle, and the degree and position of substitution.

A comparative SAR analysis across this family provides valuable insights into the structural requirements for their shared biological activities, such as the inhibition of IP3-induced calcium release. The xestospongins, for example, typically possess a bis-oxaquinolizidine skeleton, where both heterocyclic systems are identical. In contrast, the araguspongines feature two different heterocyclic rings, a quinolizidine and a tetrahydrooxepine.

The size of the macrocycle is another important variable. The xestospongins generally have larger macrocycles than the araguspongines. This variation in ring size affects the distance and relative orientation of the two heterocyclic "capping" structures, which has been shown to be a critical parameter for potency. Despite these structural differences, the presence of two terminal heterocyclic systems connected by a macrocycle remains a unifying feature of this family, suggesting a conserved mechanism of action that relies on this general molecular architecture. The SAR data across the araguspongine/xestospongin family collectively point to the importance of a well-defined three-dimensional structure, with the heterocyclic systems acting as key recognition elements and the macrocycle serving as a rigid spacer.

Preclinical Biological and Pharmacological Investigations of + Araguspongine C

Anticancer Activities in In Vitro and In Vivo Models

(+)-Araguspongine C, a macrocyclic oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia species, has demonstrated notable anticancer properties in preclinical studies. nih.govresearchgate.netnih.gov Research has primarily focused on its effects on various cancer cell lines, revealing its potential to inhibit proliferation and induce cell death through multiple mechanisms.

Cytotoxicity against Various Cancer Cell Lines (e.g., Breast, Lung, Liver, Leukemia, Melanoma)

Studies have shown that this compound exhibits dose-dependent cytotoxic effects against a range of cancer cell lines. nih.govresearchgate.netmdpi.com Its activity has been particularly noted against breast cancer cells. nih.govfrontiersin.org

In a panel of human breast cancer cell lines, this compound effectively suppressed the growth of all lines tested in a dose-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values varied among the cell lines, with MDA-MB-231 and MCF-7 cells showing the most sensitivity, while T-47D cells were the least sensitive. nih.gov Notably, the compound did not exhibit toxicity towards non-tumorigenic MCF10A mammary epithelial cells at the tested concentrations. nih.gov

Another study comparing the cytotoxicity of various araguspongine compounds found that while this compound was cytotoxic, meso-araguspongine C displayed more potent activity against several human cancer cell lines, including those from the liver (HepG-2), blood (HL-60), lung (LU-1), breast (MCF-7), and skin (SK-Mel-2). frontiersin.orgmdpi.com

Recent research has also highlighted the inhibitory activity of this compound against human lung cancer cells, specifically A549 and H1975, with a more significant effect observed in A549 cells. nih.gov

Table 1: Cytotoxicity (IC₅₀) of this compound against various human cancer cell lines

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231Breast10.3 ± 1.1 nih.gov
MCF-7Breast11.2 ± 0.9 nih.gov
BT-474Breast13.5 ± 1.2 nih.gov
SKBR3Breast14.8 ± 1.5 nih.gov
T-47DBreast22.1 ± 1.8 nih.gov

Data presented as mean ± standard deviation.

Induction of Programmed Cell Death Pathways

This compound has been shown to trigger programmed cell death in cancer cells through distinct pathways, namely autophagy and apoptosis. nih.govfrontiersin.orgmdpi.com

A significant finding is the ability of this compound to induce autophagic cell death, particularly in HER2-overexpressing BT-474 breast cancer cells. nih.govmdpi.comfrontiersin.org This process is characterized by the formation of vacuoles within the cells and the upregulation of key autophagy-related proteins. nih.govresearchgate.netmdpi.com

Treatment with this compound led to a dose-dependent increase in the expression of autophagy markers such as LC3A/B, Beclin-1, Atg3, Atg5, Atg7, and Atg16L1 in BT-474 cells. nih.govmdpi.com This induction of autophagy is linked to the compound's ability to suppress the activation of c-Met and HER2 receptor tyrosine kinases, which in turn inhibits the PI3K/Akt/mTOR signaling pathway. nih.govresearchgate.netmdpi.com The mTOR pathway is a known negative regulator of autophagy. spandidos-publications.com Furthermore, a reduction in the levels of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor was also observed, which may contribute to the induction of autophagy. nih.govmdpi.com

In addition to autophagy, this compound also induces apoptosis, or programmed cell death, in cancer cells. nih.govfrontiersin.orgmdpi.com In human lung cancer A549 cells, the compound was found to cause the induction of apoptosis. nih.gov In BT-474 breast cancer cells, treatment with this compound at a 10 µM concentration resulted in a modest increase in apoptotic cells, as confirmed by annexin (B1180172) V staining and flow cytometry. nih.gov The induction of apoptosis was further supported by the detection of cleaved Poly (ADP-ribose) polymerase (c-PARP), a marker of apoptosis. nih.gov

Autophagic Cell Death Induction

Inhibition of Cancer Cell Proliferation and Anchorage-Independent Growth

This compound effectively inhibits the proliferation of various cancer cell lines in a dose-dependent manner. nih.govfrontiersin.orgmdpi.com This anti-proliferative effect has been consistently observed in multiple breast cancer cell lines. nih.govresearchgate.netmdpi.com

Furthermore, this compound has been shown to inhibit anchorage-independent growth, a hallmark of cancer cells' ability to grow and survive without attachment to a solid surface. In a soft agar (B569324) assay, a 10 µM concentration of the compound was able to inhibit the anchorage-independent growth of BT-474 cells. nih.gov

Modulation of Cell Cycle Progression (e.g., G1 phase arrest)

Recent studies have indicated that this compound can modulate the cell cycle in cancer cells. In human lung cancer A549 cells, treatment with the compound was found to promote cell-cycle arrest at the G2/M phase. nih.gov In contrast, a study on the related compound fumigaclavine C showed it arrested the cell cycle at the G1 phase in MCF-7 breast cancer cells. frontiersin.org The ability to halt the cell cycle prevents cancer cells from dividing and proliferating.

Molecular and Cellular Mechanisms of Action in Cancer Pathogenesis

This compound, a macrocyclic oxaquinolizidine alkaloid sourced from the marine sponge Xestospongia species, has demonstrated notable anticancer properties in preclinical studies. nih.govnih.gov Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that are often dysregulated in cancer.

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their abnormal activation is a hallmark of many cancers, promoting tumor growth and survival. nih.govresearchgate.net this compound has been identified as an inhibitor of specific RTKs, thereby interfering with these oncogenic signals. nih.govnih.govsemanticscholar.org

Research indicates that this compound can inhibit the epidermal growth factor receptor (EGFR), a key player in non-small cell lung cancer (NSCLC). nih.gov Studies have shown that it reduces the overexpression of EGFR in A549 lung cancer cells. nih.gov This inhibition is a critical aspect of its anticancer activity, as EGFR signaling drives cell proliferation and survival in many tumor types. nih.govresearchgate.net

This compound has been shown to directly target and suppress the c-Met receptor tyrosine kinase. nih.govnih.gov In vitro kinase assays demonstrated that this compound inhibits c-Met phosphorylation in a dose-dependent manner, with a reported IC50 value of 19.9 μM. researchgate.net This inhibitory effect was confirmed in BT-474 and MDA-MB-231 breast cancer cells, where treatment with this compound led to a reduction in both total and phosphorylated c-Met levels. researchgate.net In-silico modeling suggests that the C-9'-hydroxyl group of this compound forms a crucial hydrogen bond with the side chain of Tyr 1159 in the hinge region of the c-Met kinase domain, contributing to its inhibitory activity. researchgate.net

The compound also exhibits inhibitory activity against the HER2 receptor tyrosine kinase, which is overexpressed in certain types of breast cancer. nih.govnih.gov Studies in HER2-overexpressing BT-474 breast cancer cells revealed that this compound treatment resulted in a dose-dependent decrease in total HER2 levels and its phosphorylated, active form. nih.gov Molecular modeling suggests a direct interaction, with the C-9'-hydroxyl group of this compound forming a hydrogen bond with the carboxylate side chain of Asp 863 within the HER2 kinase domain. researchgate.net This interaction is considered a key pharmacophoric feature for its HER2 inhibitory and anticancer effects. nih.gov

c-Met Receptor Tyrosine Kinase Suppression

Modulation of Intracellular Signaling Cascades

By inhibiting RTKs, this compound instigates a downstream blockade of critical intracellular signaling pathways that are essential for cancer cell growth and survival. nih.govnih.gov

A significant consequence of RTK inhibition by this compound is the suppression of the PI3K/Akt/mTOR signaling cascade. nih.govnih.gov This pathway is a central regulator of cell growth, proliferation, and survival and is often constitutively active in cancer. nih.gov In BT-474 breast cancer cells, treatment with this compound led to a dose-dependent reduction in the phosphorylated levels of key components of this pathway, including p-PDK, p-Akt, and p-mTOR. nih.gov The suppression of this pathway is a key mechanism through which this compound exerts its anticancer effects, ultimately leading to the induction of autophagic cell death in breast cancer cells. nih.govnih.govebi.ac.uk

Ras-Raf-MEK-Erk and STAT Pathway Considerations

While direct studies extensively detailing the effects of this compound on the Ras-Raf-MEK-Erk and STAT pathways are limited, its documented impact on upstream receptor tyrosine kinases (RTKs) provides a strong basis for inferring its influence on these critical signaling cascades. The Ras-Raf-MEK-ERK pathway is a central signaling route that relays extracellular signals to the cell nucleus to modulate gene expression related to proliferation and differentiation. aging-us.comfrontiersin.org Dysregulation of this pathway is a hallmark of many cancers. aging-us.com

Research has shown that this compound suppresses the activation of c-Met and HER2, two RTKs whose hyperactivity is linked to poor prognosis in breast cancer. nih.govnih.govmdpi.com This suppression of upstream RTKs logically leads to the downstream inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway that often intersects with the Ras-Raf-MEK-Erk pathway. nih.govnih.govebi.ac.uk The activation of the Ras/Raf/MEK/ERK pathway can also induce the expression of factors like leukemia inhibitory factor (LIF), which in turn activates the JAK/STAT pathway, leading to outcomes such as cell cycle arrest. nih.gov Given that this compound inhibits RTKs that are known to activate the Ras-Raf-MEK-ERK pathway, it is plausible that it indirectly modulates both this cascade and the interconnected STAT signaling pathway. nih.govnih.gov

Regulation of Intracellular Calcium Homeostasis

This compound and related xestospongins are recognized for their significant role in modulating intracellular calcium (Ca2+) homeostasis. nih.govcore.ac.uk This is primarily achieved through their potent inhibitory effects on the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel responsible for releasing calcium from the endoplasmic reticulum. nih.govnih.gov

Inositol 1,4,5-trisphosphate (IP3) Receptor Inhibition

This compound is a known potent and membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor. nih.govnih.gov Studies have demonstrated that araguspongines and xestospongins effectively block IP3-mediated calcium release. nih.govnih.gov Specifically, research on various xestospongins and araguspongines, including this compound, has highlighted their antagonistic activity at the IP3 receptor. researchgate.net For instance, in studies on breast cancer cells, treatment with this compound led to a reduction in the total levels of the IP3 receptor. nih.govmdpi.com This inhibition of the IP3 receptor is a critical component of the compound's mechanism for inducing autophagy. nih.gov The hydroxylated groups on the oxaquinolizidine rings of compounds like this compound appear to enhance this IP3 receptor antagonistic activity. researchgate.net

Impact on Mitochondrial Function and Metabolism in Cancer Cells

Recent research has begun to shed light on the effects of this compound on mitochondrial function in cancer cells. A 2024 study investigating its effects on human lung cancer cells (A549) found that the compound affects the mitochondrial membrane potential. nih.gov This suggests that this compound may influence mitochondrial integrity and function, which are critical for cancer cell survival and proliferation. The disruption of mitochondrial membrane potential is a key event in the induction of apoptosis, or programmed cell death. nih.gov The study also highlighted the compound's ability to induce apoptosis and cause cell cycle arrest, further pointing to its impact on fundamental cellular processes that are heavily reliant on mitochondrial health. nih.gov

Upregulation of Autophagy Markers (e.g., LC3A/B, Atg3, Atg7, Atg16L, Beclin-1)

A significant body of evidence demonstrates that this compound is a potent inducer of autophagy in cancer cells. nih.govnih.govresearchgate.net Treatment of HER2-overexpressing BT-474 breast cancer cells with this compound resulted in the characteristic formation of autophagic vacuoles and a dose-dependent increase in the expression of key autophagy-related proteins. nih.govmdpi.comebi.ac.uk Western blot analyses have confirmed the upregulation of several critical autophagy markers following treatment with this compound. nih.gov

Table 1: Upregulation of Autophagy Markers by this compound in BT-474 Breast Cancer Cells

Autophagy MarkerObservationReference
LC3A/B Increased levels, indicating autophagosome formation. nih.gov
Beclin-1 Upregulated, a key protein in the initiation of autophagy. nih.gov
Atg3 Increased expression, involved in the elongation of the autophagosome membrane. nih.gov
Atg7 Upregulated, an essential enzyme for two ubiquitin-like conjugation systems in autophagy. nih.gov
Atg16L Increased levels, part of a complex crucial for LC3 lipidation. nih.gov

This upregulation of autophagy markers is a direct consequence of this compound's inhibition of the c-Met and HER2 receptor tyrosine kinases and the subsequent suppression of the PI3K/Akt/mTOR signaling pathway. nih.govmdpi.com

Other Noteworthy Biological Activities in Preclinical Research

Beyond its anticancer properties, this compound has been investigated for other potential therapeutic applications in preclinical settings.

Antimicrobial Activities

While some studies on crude extracts of the sponge Neopetrosia exigua, a source of araguspongines, have shown antibacterial and antifungal activities, research specifically on isolated this compound has yielded mixed results. researchgate.networktribe.com One study reported that this compound exhibited promising activity against several fungi, including Cryptococcus neoformans, Sporothrix schenckii, Trichophyton mentagrophytes, and Aspergillus fumigatus, all with a minimum inhibitory concentration (MIC) of 50 µg/mL. researchgate.net However, another study found that this compound did not inhibit the growth of Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae, Mucor hiemalis, or the marine bacterium Ruegeria atlantica. nih.gov Another report mentions its antibacterial activity against Cutibacterium acnes. up.ac.za

Table 2: Antimicrobial Screening of this compound

OrganismActivityReference
Cryptococcus neoformansActive (MIC 50 µg/mL) researchgate.net
Sporothrix schenckiiActive (MIC 50 µg/mL) researchgate.net
Trichophyton mentagrophytesActive (MIC 50 µg/mL) researchgate.net
Aspergillus fumigatusActive (MIC 50 µg/mL) researchgate.net
Cutibacterium acnesActive up.ac.za
Escherichia coliInactive nih.gov
Staphylococcus aureusInactive nih.gov
Saccharomyces cerevisiaeInactive nih.gov
Mucor hiemalisInactive nih.gov
Ruegeria atlanticaInactive nih.gov
Antituberculosis Activity

This compound, a marine-derived natural product, has demonstrated notable activity against Mycobacterium tuberculosis. jbino.comnih.gov Isolated from the Red Sea specimens of the sponge Xestospongia exigua, this compound has been identified as a potent agent against the H37Rv strain of M. tuberculosis. jbino.comnih.govscispace.com

Research has established the in vitro antituberculosis potential of this compound. nih.gov Studies have reported a Minimum Inhibitory Concentration (MIC) value of 3.94 μg/mL. jbino.comscispace.com Another study indicated a MIC₉₉ of 3.94 μM against the Mtb H37Rv strain. mdpi.com This activity highlights its potential as a candidate for further investigation in the development of new antituberculosis drugs. jbino.commdpi.com

Table 1: In Vitro Antituberculosis Activity of this compound

Strain Activity Value
M. tuberculosis H37Rv MIC 3.94 μg/mL
M. tuberculosis H37Rv MIC₉₉ 3.94 μM
Antimalarial Activity

Beyond its effects on tuberculosis, this compound has also shown promising in vitro antimalarial properties. nih.govnih.gov This activity has been reported, indicating its potential as a dual-action agent against major infectious diseases. nih.govmdpi.com The compound was tested against the W2 strain of Plasmodium falciparum. japsonline.com

The evaluation of its antimalarial activity is part of a broader investigation into the pharmacological potential of the araguspongine/xestospongin family of alkaloids. nih.govnih.gov These findings suggest that this compound could serve as a lead compound for the development of new antimalarial therapies. japsonline.com

Antifungal Activity

Preclinical studies have also explored the antifungal capabilities of this compound. nih.govmdpi.com Research has shown that it exhibits modest antifungal activity against various fluconazole-resistant Candida species. researchgate.netnih.gov The reported Minimum Inhibitory Concentration (MIC) for this activity is in the range of 30-100 μg/mL. researchgate.netnih.gov This suggests that while it may not be as potent as some dedicated antifungal agents, it possesses a breadth of antimicrobial action. jbino.comscispace.com

Vasodilatory and Cardiovascular Effects

This compound is recognized for its significant vasodilatory properties. nih.govnih.govmdpi.com This activity is a characteristic of the araguspongine/xestospongin class of compounds. jbino.comscispace.com These marine alkaloids have been shown to induce vasodilation, which contributes to their potential cardiovascular effects. nih.govresearchgate.net The vasodilatory action is considered a key biological activity of this compound family. nih.gov

Immunomodulatory and Anti-inflammatory Effects

Investigations into the biological activities of this compound have revealed its potential immunomodulatory and anti-inflammatory effects. mdpi.comfrontiersin.org The broader family of araguspongines has been noted for these properties. frontiersin.org Recent research has further explored the anti-inflammatory activity of this compound, demonstrating its ability to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net Additionally, it has shown antioxidant effects by decreasing levels of malondialdehyde (MDA) while increasing the activity of superoxide (B77818) dismutase and glutathione (B108866) peroxidase. researchgate.net These findings highlight its potential in modulating immune responses and mitigating inflammation. nih.govresearchgate.net

Nitric Oxide Synthase (NOS) Inhibition

This compound has been identified as an inhibitor of rat brain nitric oxide synthase (NOS) in vitro. nih.govnih.gov This inhibitory action is concentration and time-dependent, with an estimated IC₅₀ value of 46.5 μM. nih.gov The maximum inhibition was observed within 3 minutes of incubation. nih.gov

Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the substrate L-arginine. nih.gov However, its inhibition is uncompetitive with NADPH and free Ca²⁺. nih.gov This mechanism of NOS inhibition is similar to that of the known inhibitor L-NAME (Nω-nitro-L-arginine methyl ester). nih.gov These findings suggest that this compound can modulate the activity of neuronal NOS. nih.gov

Table 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition by this compound

Parameter Value
IC₅₀ 46.5 μM
Inhibition Type (vs. L-arginine) Competitive
Inhibition Type (vs. NADPH) Uncompetitive
Inhibition Type (vs. Ca²⁺) Uncompetitive

Antiplatelet Activity

The pharmacological profile of the araguspongine/xestospongin family of alkaloids, to which this compound belongs, includes antiplatelet activity. nih.govmdpi.comresearchgate.net This suggests that this compound may have the ability to inhibit platelet aggregation, a key process in thrombosis. frontiersin.orgderangedphysiology.com The investigation of these marine-derived compounds has highlighted their potential as a source of new agents for cardiovascular applications. researchgate.net

Somatostatin (B550006) and Vasoactive Intestinal Peptide Inhibition

This compound belongs to the araguspongine class of macrocyclic alkaloids, for which a variety of biological activities have been reported in preclinical research. mdpi.comresearchgate.netnih.govmdpi.com Among these documented effects is the capacity to inhibit both somatostatin and vasoactive intestinal peptide (VIP). mdpi.comresearchgate.netnih.govmdpi.com

This inhibitory activity is recognized as a characteristic pharmacological property of the araguspongine/xestospongin family of compounds, which have been isolated from marine sponges of the Xestospongia (also classified as Neopetrosia) genus. mdpi.commdpi.comresearchgate.net While this specific bioactivity is noted in the scientific literature, detailed quantitative studies, such as those determining the half-maximal inhibitory concentration (IC₅₀) of this compound specifically against these neuropeptides, are not extensively detailed in the available research. The inhibition of VIP is of particular interest as the peptide and its receptors are involved in a wide array of physiological processes, and their blockade has been investigated in various disease models. nih.govnih.govbiorxiv.orgbiorxiv.org

Biological ActivityAssociated Compound ClassReference
Somatostatin InhibitionAraguspongines / Xestospongins mdpi.comresearchgate.netnih.govmdpi.com
Vasoactive Intestinal Peptide InhibitionAraguspongines / Xestospongins mdpi.comresearchgate.netnih.govmdpi.com
Nitric Oxide Synthase InhibitionAraguspongine C researchgate.netnih.gov
VasodilationAraguspongines A, C, J nih.govmdpi.com

Antioxidant Properties

Preclinical investigations have demonstrated that this compound possesses significant antioxidant properties. A 2024 in vivo study using a tumor xenograft mouse model provided direct evidence of its antioxidant activity. nih.gov In this study, treatment with the compound led to a notable increase in the levels of key antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov Concurrently, a significant reduction was observed in the concentration of malondialdehyde (MDA), a well-established biomarker for oxidative stress-induced lipid peroxidation. nih.gov

In addition to these direct antioxidant effects, this compound exhibits properties that suggest an indirect antioxidant mechanism through the modulation of nitric oxide synthase (NOS). Multiple studies have reported its ability to inhibit NOS activity. nih.govnih.govresearchgate.netscispace.com The overproduction of nitric oxide, particularly by inducible nitric oxide synthase (iNOS), can lead to the formation of the highly reactive and damaging oxidant, peroxynitrite. By inhibiting NOS, this compound can mitigate the formation of such reactive nitrogen species, thereby reducing cellular damage from nitrosative stress.

BiomarkerObserved EffectImplicationReference
Superoxide Dismutase (SOD)IncreasedEnhancement of endogenous antioxidant defense nih.gov
Glutathione Peroxidase (GPx)IncreasedEnhancement of endogenous antioxidant defense nih.gov
Malondialdehyde (MDA)ReducedInhibition of lipid peroxidation nih.gov

Neuroprotective Potential

The neuroprotective potential of this compound is strongly suggested by its characterized inhibitory action on neuronal nitric oxide synthase (nNOS). The dysregulation and over-activation of nNOS are critical factors in the pathophysiology of excitotoxic neuronal injury and various neurodegenerative conditions. Excessive production of nitric oxide (NO) in the brain contributes significantly to neuronal damage and cell death.

An in vitro study specifically investigating the effect of this compound on rat brain nitric oxide synthase demonstrated potent inhibitory activity. nih.gov The study determined the half-maximal inhibitory concentration (IC₅₀) to be 46.5 µM. nih.gov Kinetic analysis revealed the mechanism of this inhibition, showing that this compound acts as a competitive inhibitor with the enzyme's natural substrate, L-arginine. nih.gov This mode of action is similar to that of well-known NOS inhibitors like N-omega-nitro-L-arginine methyl ester (L-NAME). nih.gov By competitively blocking the active site of neuronal nitric oxide synthase, this compound can effectively reduce the pathological overproduction of nitric oxide, which is a key therapeutic strategy for neuroprotection. nih.govmednexus.orgnih.govresearchgate.netelifesciences.org This specific, targeted activity at a key enzyme in neuropathological pathways underscores the compound's potential for further investigation as a neuroprotective agent.

ParameterFindingReference
IC₅₀ Value46.5 µM nih.gov
Inhibition MechanismCompetitive with L-arginine nih.gov
Maximum Inhibition TimeWithin 3 minutes of incubation nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Additional Molecular Targets and Pathways

The therapeutic efficacy of a compound is intrinsically linked to its interaction with molecular targets. While initial studies have identified key targets for (+)-Araguspongine C, a comprehensive understanding of its polypharmacology is crucial for its development as a therapeutic agent.

Research has compellingly demonstrated that this compound exerts anticancer effects, particularly in breast cancer, through the dual suppression of c-Met and HER2 receptor tyrosine kinase (RTK) signaling. nih.govmdpi.com This inhibition disrupts downstream pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR cascade, ultimately leading to autophagic cell death. nih.gov Molecular docking studies have corroborated these findings, suggesting a direct interaction between this compound and the kinase domains of c-Met and HER2. nih.govresearchgate.net The C-9′ hydroxyl group appears to be a critical pharmacophoric feature for this activity, as its absence in the analogue Araguspongine A results in significantly weaker inhibition. nih.govnih.gov

Beyond these RTKs, this compound and its related compounds, the xestospongins, are known potent inhibitors of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a key channel for intracellular calcium release. researchgate.netnih.gov This activity may contribute to its cytotoxic and vasodilatory effects. researchgate.netnih.gov Furthermore, early studies reported the inhibition of rat brain nitric oxide synthase, suggesting another potential avenue of its biological influence. researchgate.net

However, the full spectrum of its molecular interactions remains to be charted. The structural complexity of this compound suggests it may interact with multiple proteins. Future research should prioritize comprehensive kinase profiling to identify other potential kinase targets. nih.govreactionbiology.commrc.ac.uk Given its efficacy against various cancer types and its reported antitubercular activity, it is plausible that this compound modulates other pathways yet to be discovered. nih.govresearchgate.net Unbiased, large-scale screening approaches, such as chemical proteomics, could reveal novel binding partners and provide a more complete picture of its mechanism of action, which is essential for predicting both on-target efficacy and potential off-target toxicities. omicscouts.com

Development of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)

To bridge the gap between laboratory findings and clinical application, robust preclinical models that accurately recapitulate human disease are indispensable. For a targeted agent like this compound, advanced models such as patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) offer significant advantages over traditional 2D cell cultures. criver.commdpi.com

PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, preserve the original tumor's architecture, genetic heterogeneity, and microenvironment. criver.commdpi.cominotiv.com This makes them highly predictive of clinical outcomes. mdpi.com Testing this compound in a panel of PDX models derived from tumors with known c-Met or HER2 dysregulation (e.g., HER2-positive breast cancer, MET-amplified gastric or lung cancer) would be a critical next step. spandidos-publications.comnih.gov Such studies could validate its in vivo efficacy, help identify patient populations most likely to respond, and uncover potential resistance mechanisms. oatext.comgd3services.com

Patient-derived organoids, which are three-dimensional cultures grown from patient tumors, offer a high-throughput platform for drug screening while retaining the genetic and phenotypic characteristics of the original cancer. nih.govfrontiersin.org PDOs are particularly valuable for testing targeted therapies. For instance, PDOs from HER2-positive breast cancers have been used to test the efficacy of HER2 inhibitors, and those from lung cancer have been used to evaluate sensitivity to c-Met inhibitors. frontiersin.orgbjbms.org A biobank of PDOs could be used to screen this compound and its analogues, allowing for the rapid assessment of drug sensitivity across a diverse range of tumors and providing crucial data for personalizing treatment strategies. nih.gov The development of co-culture systems, incorporating immune cells or fibroblasts with cancer organoids, could further elucidate the impact of this compound on the tumor microenvironment. spandidos-publications.comfrontiersin.org

Optimization of Araguspongine C and Its Analogues as Lead Compounds

While this compound possesses potent biological activity, it may not have the optimal characteristics for a clinical drug, such as bioavailability, metabolic stability, or target selectivity. Therefore, medicinal chemistry efforts to optimize the molecule are a key future direction. This involves synthesizing a library of analogues and conducting detailed structure-activity relationship (SAR) studies. researchgate.netmdpi.comnih.gov

The family of araguspongine/xestospongin alkaloids presents a rich scaffold for chemical modification. Studies have already shown that stereochemistry and minor structural changes, such as the N-oxide metabolites, can significantly impact biological activity. researchgate.netnih.gov The demonstrated importance of the C-9' hydroxyl group for c-Met and HER2 inhibition provides a clear starting point for optimization. nih.gov

Future synthetic efforts should focus on several key areas:

Modifying the core macrocycle: Altering the length and rigidity of the aliphatic linker could influence binding affinity and selectivity.

Varying substituents on the oxaquinolizidine rings: Introducing different functional groups could enhance target engagement or improve pharmacokinetic properties.

Simplifying the structure: Creating simplified, more synthetically accessible analogues that retain the key pharmacophoric features could reduce the cost and complexity of production.

The synthesis and biological evaluation of these new derivatives will generate critical SAR data, guiding the design of next-generation compounds with enhanced potency, improved selectivity, and better drug-like properties, transforming this compound from a natural product hit into a viable lead compound. nih.govmdpi.comnih.govscielo.br

Translational Research Opportunities for Disease Intervention

Translational research aims to convert basic scientific discoveries into practical applications that improve human health. nih.govmdpi.com this compound, with its unique profile as a dual inhibitor of c-Met and HER2, holds considerable translational potential, particularly in oncology. mdpi.comfrontiersin.orgresearchgate.net

The most immediate translational opportunity lies in treating cancers that are dependent on or have become resistant through the activation of c-Met and HER2 pathways. This includes:

HER2-Positive Breast Cancer: Patients who develop resistance to standard HER2-targeted therapies often exhibit c-Met activation. A dual inhibitor like this compound could offer a powerful strategy to overcome this resistance. nih.gov

Gastric and Lung Cancers: A subset of these cancers is characterized by MET amplification or mutations, making them prime candidates for treatment with a c-Met inhibitor. spandidos-publications.com

Other Solid Tumors: Dysregulation of these pathways is implicated in various other malignancies, suggesting a broader potential application for this compound.

The path from "bench to bedside" for this compound would involve a systematic progression. Following comprehensive molecular target identification (as per 7.1), rigorous preclinical validation in advanced models like PDXs and organoids (7.2) is essential to demonstrate in vivo proof-of-concept. Concurrently, medicinal chemistry programs (7.3) must be pursued to generate an optimized lead compound suitable for clinical development. Given the challenges often associated with natural products, such as supply and synthesis, developing a practical synthetic route will be critical for clinical translation. mdpi.com Ultimately, the rich biological activity of this compound provides a strong foundation for its journey from a marine sponge to a potential novel therapeutic for a range of diseases. mdpi.com

Q & A

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Perform ex vivo pharmacodynamic assays (e.g., tumor homogenate analysis for LC3-II levels) to correlate drug exposure with target engagement. Use liquid chromatography-tandem MS (LC-MS/MS) to quantify tissue distribution and metabolite interference .

Literature Review and Hypothesis Development

What frameworks help formulate focused research questions on this compound’s mechanism?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: cancer cell lines; Intervention: this compound; Comparison: standard inhibitors; Outcome: autophagy/apoptosis ratio) .

Q. How to prioritize conflicting hypotheses about this compound’s primary molecular target?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to evaluate evidence strength. Rank hypotheses by kinase inhibition IC50 values, genetic dependency (CRISPR screens), and clinical relevance (HER2+ breast cancer prevalence) .

Tables for Key Findings

Parameter BT-474 Cells (HER2+) MDA-MB-231 Cells (HER2-) Source
IC50 (µM)8.2 ± 1.332.5 ± 4.7
LC3-II Accumulation (Fold)4.5*1.2
c-Met Phosphorylation (% Inhibition)78%*15%

*Data significant at p < 0.01 vs. control.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.